6-Methylpyridine-2,4-diol, also known as 4-hydroxy-6-methyl-2-pyridinone, is a heterocyclic compound characterized by a pyridine ring with hydroxyl groups at the 2 and 4 positions and a methyl group at the 6 position. Its molecular formula is C₆H₇NO₂, and it exhibits both structural and functional diversity due to its ability to participate in various
The biological activity of 6-Methylpyridine-2,4-diol has been explored in various studies:
Several methods have been developed for synthesizing 6-Methylpyridine-2,4-diol:
6-Methylpyridine-2,4-diol finds applications in various fields:
Research on interaction studies involving 6-Methylpyridine-2,4-diol indicates its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions enhances its utility in catalysis and material science. Molecular docking studies suggest that it may interact effectively with biological targets, providing insights into its mechanism of action .
Several compounds share structural similarities with 6-Methylpyridine-2,4-diol. Here are some notable examples:
These compounds highlight the unique structural features of 6-Methylpyridine-2,4-diol while also showcasing variations that influence their chemical behavior and biological activities.
6-Methylpyridine-2,4-diol demonstrates distinctive thermodynamic characteristics that are fundamental to understanding its behavior under various conditions. The compound exhibits significant variability in reported thermodynamic parameters across different sources, reflecting the challenges in precise measurement and the influence of experimental conditions.
The melting point of 6-Methylpyridine-2,4-diol has been reported within a narrow range of 324-330°C, with most reliable sources indicating values between 324-327°C [1] [2] [3] [4]. This relatively high melting point is characteristic of compounds exhibiting strong intermolecular hydrogen bonding networks, which is expected given the presence of two hydroxyl groups in the pyridine ring structure. The slight variation in reported melting points (±6°C) can be attributed to differences in sample purity, measurement techniques, and heating rates employed during determination.
The boiling point exhibits considerably more variation, ranging from 255.8°C to 310.0°C at standard atmospheric pressure (760 mmHg) [1] [2] [3] [4]. This wide range (±54.2°C) suggests either significant experimental challenges in accurate determination or the presence of decomposition processes at elevated temperatures. The predicted boiling point of 310.0 ± 42.0°C appears to be more commonly cited in chemical databases [1] [2] [3], though the large uncertainty interval indicates the theoretical nature of this value.
| Parameter | Value | Pressure | Source |
|---|---|---|---|
| Melting Point | 324-327°C | Atmospheric | [2] [4] |
| Melting Point | 330°C | Atmospheric | [1] [3] |
| Boiling Point | 255.8°C | 760 mmHg | [3] |
| Boiling Point | 310.0 ± 42.0°C | 760 mmHg | [1] [2] [4] |
The relationship between melting and boiling points reveals an unusually narrow liquid range for this compound, which is typical of molecules with extensive hydrogen bonding capabilities. This narrow liquid range has implications for processing and handling conditions, as well as for potential applications where thermal stability is required.
The vapor pressure of 6-Methylpyridine-2,4-diol at 25°C has been consistently reported as 0.0 ± 1.5 mmHg [1] [2] [3], indicating extremely low volatility at ambient conditions. This low vapor pressure is consistent with the compound's high melting point and suggests strong intermolecular interactions that inhibit transition to the vapor phase. The relatively large uncertainty (±1.5 mmHg) in the vapor pressure measurement may reflect the challenges in accurately determining such low pressures or indicate that the actual value approaches the detection limits of standard measurement techniques.
The flash point has been reported with significant variation, ranging from 108.5°C to 141.3 ± 27.9°C [1] [2] [3]. This parameter is crucial for safety considerations and indicates the temperature at which the compound can form ignitable vapor-air mixtures. The wide range suggests either measurement uncertainties or the influence of impurities on the flash point determination.
| Parameter | Value | Temperature | Source |
|---|---|---|---|
| Vapor Pressure | 0.0 ± 1.5 mmHg | 25°C | [1] [2] [3] |
| Flash Point | 108.5°C | - | [2] [3] |
| Flash Point | 141.3 ± 27.9°C | - | [1] |
The phase behavior of 6-Methylpyridine-2,4-diol is characterized by a solid-to-liquid transition at the melting point, with no reported intermediate phase transitions. The compound appears to exist in a single crystalline form under normal conditions, though detailed polymorph studies have not been extensively reported in the literature.
The solubility characteristics of 6-Methylpyridine-2,4-diol reflect its amphiphilic nature, with the compound demonstrating appreciable solubility in both aqueous and various organic media. This dual solubility behavior is attributed to the presence of both hydrophilic hydroxyl groups and the aromatic pyridine ring system.
In aqueous systems, 6-Methylpyridine-2,4-diol exhibits good solubility [4] [5]. The compound readily dissolves in water, which can be attributed to the formation of hydrogen bonds between the hydroxyl groups and water molecules. The solubility is further enhanced by the basic nature of the pyridine nitrogen, which can undergo protonation in aqueous solutions, particularly under acidic conditions.
The compound demonstrates excellent solubility in hot ethanol and alkali solutions [5]. The enhanced solubility in alkaline media is particularly noteworthy, as it suggests potential deprotonation of the hydroxyl groups under basic conditions, leading to increased ionic character and enhanced water solubility. This behavior is consistent with the predicted pKa value of 4.50 ± 1.00 [3], which indicates weak acid characteristics.
| Solvent System | Solubility | Conditions | Source |
|---|---|---|---|
| Water | Soluble | Ambient temperature | [4] [5] |
| Ethanol | Soluble | Hot | [5] |
| Alkali solutions | Soluble | Basic conditions | [5] |
| Ether | Slightly soluble | Ambient temperature | [5] |
| Dimethyl sulfoxide | Slightly soluble | Heated, sonicated | [6] |
| Methanol | Slightly soluble | Heated, sonicated | [6] |
In organic solvents, 6-Methylpyridine-2,4-diol shows variable solubility depending on the solvent's hydrogen bonding capacity and polarity. The compound is soluble in various organic solvents [5], though specific quantitative data for individual solvents is limited. Ether shows only slight solubility [5], which is expected given its low polarity and limited hydrogen bonding capability.
The solubility profile in dimethyl sulfoxide and methanol requires enhanced conditions such as heating and sonication to achieve even slight solubility [6]. This behavior suggests that while the compound can interact with these solvents through hydrogen bonding, the strong intermolecular hydrogen bonding network within the solid phase requires additional energy input to overcome.
The acid-base properties of 6-Methylpyridine-2,4-diol are complex due to the presence of multiple ionizable groups and the potential for tautomeric equilibria. The compound exhibits both acidic and basic characteristics, with the predicted pKa value of 4.50 ± 1.00 [3] indicating weak acid behavior under physiological conditions.
The pyridine nitrogen atom can accept protons under acidic conditions, while the hydroxyl groups can donate protons under basic conditions. This dual nature creates a complex pH-dependent equilibrium system where the predominant species varies with solution conditions. The LogP value of -0.23 [1] [2] [3] indicates a slight preference for the aqueous phase over octanol, consistent with the hydrophilic nature imparted by the hydroxyl groups.
Tautomerism plays a crucial role in the chemical behavior of 6-Methylpyridine-2,4-diol. The compound can exist in multiple tautomeric forms, including the diol form and various keto-enol tautomers. Similar compounds in the hydroxypyridine family are known to exhibit keto-enol tautomerism [7] [8] [9], where the hydroxyl groups can migrate to form pyridone structures.
| Tautomeric Form | Structural Feature | Stability Factors |
|---|---|---|
| 2,4-Diol form | Both OH groups attached to ring | Aromatic stabilization |
| 2-Hydroxy-4-pyridone | One OH, one C=O | Keto-enol equilibrium |
| 4-Hydroxy-2-pyridone | One OH, one C=O | Hydrogen bonding |
| 2,4-Dipyridone | Two C=O groups | Minimized steric hindrance |
The tautomeric equilibrium is influenced by solvent effects, temperature, and pH conditions. In polar solvents, the keto forms may be stabilized through hydrogen bonding interactions, while in nonpolar environments, the enol forms might predominate due to intramolecular hydrogen bonding [7] [8]. The presence of the methyl group at position 6 may influence the tautomeric equilibrium through steric and electronic effects, though specific studies on this compound's tautomeric behavior are limited in the current literature.
The intermolecular hydrogen bonding capability of 6-Methylpyridine-2,4-diol is evidenced by its high melting point and low vapor pressure. These properties suggest the formation of extended hydrogen bonding networks in the solid state, which contribute to the compound's thermal stability and influence its solubility characteristics across different media.
Irritant